Thiazolo[5,4-c]pyridine
Description
Significance of Heterocyclic Compounds in Medicinal Chemistry and Chemical Biology
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental building blocks of life and medicine. bohrium.com Their prevalence in nature is underscored by their presence in essential biomolecules such as DNA, vitamins, and alkaloids. In medicinal chemistry, heterocycles are of paramount importance, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring. tandfonline.com This is due to their ability to provide a rigid framework for the precise spatial arrangement of functional groups, enabling specific interactions with biological targets like enzymes and receptors. The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties, including polarity, hydrogen bonding capacity, and solubility, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Overview of Thiazolo[5,4-c]pyridine (B153566) as a Privileged Scaffold in Drug Discovery
The this compound nucleus, a fusion of a thiazole (B1198619) and a pyridine (B92270) ring, is recognized as a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a wide array of bioactive compounds. The strategic placement of nitrogen and sulfur atoms within the bicyclic structure of this compound allows for a multitude of chemical modifications, giving rise to derivatives with diverse pharmacological activities. These activities span a wide therapeutic spectrum, including antimicrobial, anticancer, anti-inflammatory, and antithrombotic properties. tandfonline.comontosight.ai
Historical Context and Evolution of Research on this compound
While the broader class of thiazolopyridines has been a subject of study for decades, dedicated research into the this compound isomer has gained significant momentum in more recent years. Early investigations into fused thiazole systems laid the groundwork for the synthesis and exploration of this particular scaffold. A notable milestone in the history of this compound was its incorporation into the structure of Edoxaban, a potent and selective factor Xa inhibitor used as an anticoagulant. tandfonline.comresearchgate.net This successful clinical application highlighted the therapeutic potential of the scaffold and spurred further research into its derivatives. Modern synthetic methodologies have since enabled the creation of extensive libraries of this compound compounds, facilitating systematic structure-activity relationship (SAR) studies and the discovery of novel biological targets.
Scope and Academic Research Focus of the Outline
This article will provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to the topics outlined, beginning with a general introduction to its significance and historical context. The subsequent sections will delve into detailed research findings concerning its synthesis and a wide range of biological activities, supported by specific data. The primary academic research focus is to present a scientifically accurate and detailed account of the this compound scaffold, underscoring its importance in contemporary chemical and medicinal research.
Detailed Research Findings on this compound Derivatives
The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. Researchers have synthesized and evaluated numerous compounds, leading to significant findings in various therapeutic areas.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. For instance, this compound-2-thiol has been identified as an antibacterial agent that can inhibit the growth of bacteria by targeting their ribosomes and preventing protein synthesis. biosynth.com It has shown a high affinity for methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. biosynth.com Further studies on this compound-2-thiol derivatives have reported Minimum Inhibitory Concentration (MIC) values of 2–8 µg/mL against Staphylococcus aureus and the fungus Candida albicans. The synthesis of novel this compound glycosides has also yielded compounds with high antimicrobial activity against various bacteria and fungi. tandfonline.comresearchgate.net
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| This compound-2-thiol derivatives | Staphylococcus aureus | 2–8 µg/mL | |
| This compound-2-thiol derivatives | Candida albicans | 2–8 µg/mL | |
| This compound glycoside derivatives | Escherichia coli | Good activity | researchgate.net |
| This compound glycoside derivatives | Fungal strains | Good activity | researchgate.net |
Anticancer Activity
The this compound scaffold has been explored for its potential in cancer therapy. Derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines. For example, the introduction of a 2-chlorobenzoyl group in certain derivatives led to a 40–60% increase in cytotoxicity in HeLa and MCF-7 cell lines. Other studies have reported IC50 values for this compound derivatives ranging from 3 to 20 µM against pancreatic, prostate, and breast cancer cell lines. The anticancer effects are often attributed to the inhibition of key molecular pathways involved in cell proliferation and survival, such as the inhibition of enzymes like topoisomerase II.
Table 2: Anticancer Activity of Selected this compound Derivatives
| Derivative Type | Cell Line(s) | Observed Effect/Activity (IC50) | Reference |
|---|---|---|---|
| 2-chlorobenzoyl substituted | HeLa, MCF-7 | 40–60% increase in cytotoxicity | |
| Various derivatives | Pancreatic, prostate, breast cancer | 3–20 µM |
Enzyme Inhibition
A significant area of research for this compound derivatives is their role as enzyme inhibitors. As previously mentioned, Edoxaban, a derivative of this scaffold, is a potent inhibitor of factor Xa, a key enzyme in the coagulation cascade. tandfonline.comresearchgate.net Research has also focused on their ability to inhibit other enzymes. For instance, some derivatives have been found to inhibit topoisomerase II, which is crucial for DNA replication in cancer cells. Furthermore, the tetrahydroimidazo[2',1':2,3]this compound derivative, JLK1360, has been synthesized and shown to have inhibitory activity against the c-Met tyrosine kinase receptor, a target in cancer therapy. researchgate.net
Table 3: Enzyme Inhibitory Activity of Selected this compound Derivatives
| Compound/Derivative | Target Enzyme | Therapeutic Area | Reference |
|---|---|---|---|
| Edoxaban | Factor Xa | Anticoagulation | tandfonline.comresearchgate.net |
| Various derivatives | Topoisomerase II | Anticancer | |
| JLK1360 | c-Met tyrosine kinase | Anticancer | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-7-3-6-5(1)8-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIMYVFGWKCROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562784 | |
| Record name | [1,3]Thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-75-6 | |
| Record name | [1,3]Thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thiazolo 5,4 C Pyridine and Its Derivatives
Classical Synthetic Routes
Classical approaches to the thiazolo[5,4-c]pyridine (B153566) system predominantly involve the construction of the thiazole (B1198619) ring onto a piperidine (B6355638) precursor, which can later be aromatized if desired. These routes are well-established and offer reliable pathways to key intermediates, such as the saturated 4,5,6,7-tetrahydrothis compound (B62498) core.
The construction of complex this compound derivatives, especially those with pharmaceutical applications, often requires multi-step synthetic sequences. These routes offer the flexibility to introduce various substituents and functional groups at specific positions on the heterocyclic core. A notable example is the synthesis of precursors for Factor Xa inhibitors like Edoxaban, which relies on the 5-methyl-4,5,6,7-tetrahydrothis compound-2-carboxylic acid backbone.
One documented multi-step process begins with a protected piperidone, which is first converted to 2-amino-4,5,6,7-tetrahydrothis compound using sulfur powder and cyanamide (B42294). researchgate.net This key intermediate then undergoes a series of functional group transformations. The synthetic sequence typically proceeds as follows:
Bromination : The 2-amino group is replaced with a bromine atom using reagents like copper(II) bromide and an alkyl nitrite. researchgate.net
N-Methylation : A methyl group is introduced at the 5-position of the piperidine ring using formaldehyde (B43269) and a reducing agent such as triacetoxyborohydride. researchgate.net
Cyanation : The 2-bromo derivative is then converted to the 2-cyano compound by reaction with a metal cyanide. researchgate.net
Hydrolysis : Finally, the cyano group is hydrolyzed to afford the target carboxylic acid. researchgate.net
This step-wise approach allows for purification of intermediates and precise control over the final structure.
Another synthetic strategy involves modifying the 2-amino-4,5,6,7-tetrahydrothis compound intermediate to create various derivatives. For instance, this compound can be reacted with N-cyano-S,S-dimethyl-dithioiminocarbonate. organic-chemistry.org The resulting intermediate can then be treated with an amine, such as methylamine, to yield N-substituted amidino derivatives. organic-chemistry.org
The core of this compound synthesis lies in the cyclization reaction that forms the fused thiazole ring. These reactions typically involve building the five-membered thiazole ring onto the 'c' face of the six-membered pyridine (B92270) or piperidine ring.
Cyclocondensation reactions are a cornerstone for constructing the this compound skeleton. These reactions involve the formation of two new bonds to close the thiazole ring in a single or two-step process.
A prominent method involves the reaction of an α-haloketone with a thioamide-containing species. A specific, high-yield synthesis of 4,5,6,7-tetrahydrothis compound-2-carboxylic acid hydrochloride has been developed using this principle. The key step is the condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide. The reaction is catalyzed by a base and proceeds via nucleophilic attack of the thioamide on the brominated piperidinone to form the thiazole ring. The resulting ester is then hydrolyzed to the final carboxylic acid product.
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Condensation | 3-bromo-1-methyl-piperidin-4-one + Ethyl thiooxamide | Base (e.g., Na2CO3), Ethanol, 50–85 °C, 6–16 h | Ethyl 5-methyl-4,5,6,7-tetrahydrothis compound-2-carboxylate | |
| 2. Hydrolysis | Ethyl 5-methyl-4,5,6,7-tetrahydrothis compound-2-carboxylate | Aqueous NaOH, Ethanol, Reflux; then HCl | 5-Methyl-4,5,6,7-tetrahydrothis compound-2-carboxylic acid hydrochloride |
An alternative and widely cited cyclocondensation approach transforms N-substituted-4-piperidones directly into the 2-aminothis compound core. This reaction is carried out by treating the piperidone derivative with elemental sulfur and cyanamide in the presence of a secondary amine catalyst. researchgate.net This method efficiently constructs the fused 2-aminothiazole (B372263) ring system onto the piperidone framework. researchgate.net
| Precursor/Starting Material | Role in Synthesis | Resulting Core Structure | Reference |
|---|---|---|---|
| N-methyl-4-piperidone | Provides the piperidine backbone for thiazole annulation. | 2-Amino-5-methyl-4,5,6,7-tetrahydrothis compound | researchgate.net |
| 3-bromo-1-methyl-piperidin-4-one | An activated piperidone precursor for condensation with thioamides. | 5-Methyl-4,5,6,7-tetrahydrothis compound-2-carboxylate | |
| Ethyl thiooxamide | Provides the N-C-S atoms for the thiazole ring formation. | This compound-2-carboxylate derivatives | |
| Sulfur and Cyanamide | Reagents for the direct formation of the 2-aminothiazole ring. | 2-Aminothis compound derivatives | researchgate.net |
| 2-Amino-4,5,6,7-tetrahydrothis compound | A key intermediate for further functionalization into complex derivatives. | Substituted this compound derivatives | researchgate.netorganic-chemistry.org |
Utilization of Specific Precursors and Starting Materials
Chloronitropyridines and Thioamides or Thioureas
A direct and efficient one-step synthesis of this compound derivatives has been achieved through the reaction of appropriately substituted chloronitropyridines with thioamides or thioureas. This method is particularly effective for producing a variety of derivatives with different substituents on the thiazole ring. The reaction proceeds by the nucleophilic substitution of the chloro group by the sulfur of the thioamide or thiourea (B124793), followed by an intramolecular cyclization. The nitro group on the pyridine ring acts as an activating group, facilitating the initial substitution.
This approach has been successfully employed to prepare a range of 2-substituted thiazolo[5,4-c]pyridines. The substituents at the 2-position can be varied by selecting the appropriate thioamide or thiourea. For instance, using a thioamide will introduce an alkyl or aryl group, while using a thiourea will result in a 2-amino-substituted this compound. The reaction conditions are typically mild, and the products are often obtained in good yields.
| Starting Materials | Reagents | Product | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Thioacetamide | 2-Methylthis compound | Not Specified | researchgate.net |
| 2-Chloro-3-nitropyridine | Thiourea | 2-Aminothis compound | Not Specified | researchgate.net |
| 2-Chloro-3-nitropyridine | Phenylthioacetamide | 2-Benzylthis compound | Not Specified | researchgate.net |
3-Amino-5-bromo-2-chloropyridine (B1291305)
The synthesis of the thiazolo[5,4-b]pyridine (B1319707) scaffold, an isomer of the target compound, can be achieved starting from 3-amino-5-bromo-2-chloropyridine. In this multi-step synthesis, the initial step involves the formation of an aminothiazole ring by reacting 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate. nih.gov This reaction proceeds in good yield and provides a key intermediate for further elaboration. nih.gov
The resulting 5-bromo-thiazolo[5,4-b]pyridin-2-amine can then undergo further functionalization. For instance, the amino group can be protected, followed by a Suzuki cross-coupling reaction to introduce various aryl or heteroaryl groups at the 5-position of the thiazolopyridine core. nih.gov Subsequent deprotection and further modifications can lead to a diverse library of thiazolo[5,4-b]pyridine derivatives. nih.gov While this specific example leads to the [5,4-b] isomer, the general strategy of using a substituted aminohalopyridine as a precursor for thiazole ring annulation is a valuable approach in the synthesis of thiazolopyridines.
| Starting Material | Reagent | Intermediate | Yield (%) | Reference |
| 3-Amino-5-bromo-2-chloropyridine | Potassium thiocyanate | 5-Bromo-thiazolo[5,4-b]pyridin-2-amine | 75 | nih.gov |
Cysteamine (B1669678) Hydrochloride and Nitro Ethylene (B1197577) Derivatives
A five-component cascade reaction has been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, which are isomeric to the target thiazolo[5,4-c]pyridines. scispace.comrsc.org This reaction utilizes cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitroethylene (B140038) (a nitro ethylene derivative), cyanoacetohydrazide, various acetophenones, and aromatic aldehydes. scispace.comrsc.org
The reaction mechanism involves a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization. scispace.comrsc.org This one-pot synthesis is notable for its efficiency, use of readily available starting materials, and the generation of molecular complexity in a single step. scispace.comrsc.org Although this methodology yields the thiazolo[3,2-a]pyridine scaffold, it highlights the utility of cysteamine as a key building block for constructing fused thiazole ring systems.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Reactant 5 | Product Isomer | Reference |
| Cysteamine hydrochloride | 1,1-bis(methylthio)-2-nitroethylene | Cyanoacetohydrazide | Acetophenone | Aromatic aldehyde | Thiazolo[3,2-a]pyridine | scispace.comrsc.org |
Aminopyridine and Isothiocyanate Reactions
The reaction between aminopyridines and isothiocyanates is a common strategy for the synthesis of thiourea derivatives, which can then be cyclized to form thiazole rings. For example, 2-hydroxy-3-aminopyridine can react with an isothiocyanate to form a thioureidopyridine intermediate. This intermediate can then undergo acid-catalyzed cyclization to yield 2-aminothiazolo[5,4-b]pyridines. researchgate.net
In this reaction, the aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. The resulting thiourea can then cyclize, with the pyridine ring influencing the regioselectivity of the cyclization. While this specific example leads to the thiazolo[5,4-b] isomer, the general principle of forming a thiourea from an aminopyridine and subsequently cyclizing it is a viable, albeit indirect, approach to the synthesis of thiazolo[5,4-c]pyridines, provided the appropriate aminopyridine isomer is used as the starting material.
Hydrazonoyl Halides and Thiohydrazonate Intermediates
Hydrazonoyl halides are versatile reagents in heterocyclic synthesis, often reacting through the in-situ generation of nitrilimines. These can then undergo cycloaddition reactions with various dipolarophiles. The reaction of hydrazonoyl halides with sources of sulfur, such as thiourea or thioamides, can lead to the formation of thiohydrazonate intermediates. These intermediates can then cyclize to form various sulfur-containing heterocycles.
However, a review of the literature indicates that the reaction of hydrazonoyl halides and the resulting thiohydrazonate intermediates is more commonly employed for the synthesis of thiadiazoles, pyrazoles, and pyrazolothiadiazoles. nih.govnih.gov There is a lack of specific examples in the literature detailing the direct synthesis of the this compound ring system using this methodology.
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of thiazolo[5,4-c]pyridines and related heterocycles, several modern techniques have been explored.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of various thiazole and fused pyrimidine (B1678525) derivatives has been successfully achieved using microwave assistance. nih.gov For example, the green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives has been reported in water via microwave-assisted three-component reactions. researchgate.net This approach offers significant advantages in terms of efficiency and environmental impact.
Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative to traditional methods. Ultrasound can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. This technique has been successfully applied to the synthesis of various thiazole derivatives. tandfonline.com
Flow Chemistry: Continuous flow chemistry offers several advantages over batch processing, including improved safety, better heat and mass transfer, and easier scalability. The synthesis of thiazolino ring-fused 2-pyridones has been efficiently and safely scaled up using a continuous flow process. diva-portal.org This technology holds promise for the large-scale and on-demand synthesis of this compound derivatives.
The application of these modern and green chemistry approaches to the synthesis of thiazolo[5,4-c]pyridines is an active area of research, with the potential to develop more efficient, safer, and environmentally benign routes to this important class of heterocyclic compounds.
Microwave-Mediated Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic chemistry. This technique is particularly advantageous for the synthesis of fused heterocyclic systems. For the related isomeric thiazolo[5,4-b]pyridines, microwave irradiation has been successfully employed to drive the synthesis, with optimal conditions identified at 130°C for 2 hours. mdpi.com Similarly, microwave-assisted techniques have proven effective in preparing various thiazolopyrimidine derivatives, highlighting the broad applicability of this technology for related scaffolds. nih.govdoaj.org A catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has also been established under microwave conditions, suggesting the potential for similar eco-friendly approaches for thiazolo[5,4-c]pyridines. mdpi.com These methods are favored for their significant reduction in reaction time, enhancement in yields, and alignment with green chemistry principles. nih.govdoaj.org
Catalyst-Free Methodologies
The development of catalyst-free synthetic routes is a key goal in green chemistry, as it simplifies purification processes and reduces toxic waste. Research on related nitrogen-containing fused heterocycles has demonstrated the feasibility of such approaches. For instance, a solvent-, metal-, and base-free synthesis of phenylthiazolo[5,4-b]pyridines has been achieved using laser synthesis, offering a rapid and straightforward method. rsc.org Additionally, a catalyst-free and additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave irradiation has been reported, proceeding through a tandem reaction with good to excellent yields. mdpi.com These examples underscore the potential for developing catalyst-free methodologies for the this compound scaffold, reducing environmental impact and production costs.
Application of Green Solvents (e.g., Sabinene)
The replacement of conventional volatile organic solvents with greener alternatives is a critical aspect of sustainable chemical synthesis. Sabinene (B1680474), a natural bicyclic monoterpene derived from biomass, has been identified as a promising green solvent for the synthesis of thiazolo[5,4-b]pyridines. mdpi.com It can be utilized for both thermal and microwave-assisted reactions. mdpi.comresearchgate.net Research has shown that optimizing reaction conditions in sabinene can lead to satisfactory yields, establishing it as an effective and recyclable solvent. mdpi.comresearchgate.net Other green solvents, such as water and deep eutectic solvents like L-proline-ethylene glycol mixtures, are also being explored for the synthesis of various sulfur-containing heterocycles, further expanding the toolkit for environmentally benign synthesis. mdpi.commdpi.comtsijournals.com
| Green Solvent | Heterocycle Synthesized | Key Advantages | Reference |
|---|---|---|---|
| Sabinene | Thiazolo[5,4-b]pyridines | Biomass-derived, non-toxic, recyclable, suitable for thermal and microwave activation. | mdpi.comresearchgate.net |
| Water | Cycl[3.2.2]azines | Non-toxic, non-flammable, readily available, high dielectric constant. | tsijournals.com |
| L-Proline-Ethylene Glycol | Thiazolo[5,4-d]thiazoles | Eco-friendly, enables high-yield synthesis without harmful solvents. | mdpi.com |
Flow Chemistry for Scalable Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical compounds, including improved safety, consistency, and scalability. This technology has been successfully applied to the synthesis of thiazolino ring-fused 2-pyridones, allowing for larger scale production with better management of hazards and more reliable outcomes. diva-portal.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to more efficient and optimized syntheses. diva-portal.org The application of flow chemistry has also been demonstrated for a variety of other nitrogen-containing heterocycles, such as pyrazoles and pyrazolo[1,5-a]pyridines, indicating its high potential for the scalable and efficient production of this compound and its derivatives. mdpi.com
Derivatization Strategies and Functionalization of the this compound Scaffold
The biological activity of the this compound core can be modulated by introducing various functional groups at different positions on the heterocyclic scaffold.
Functionalization at Specific Ring Positions (e.g., 6-position, 5-position, 2-position)
Strategic functionalization allows for the exploration of structure-activity relationships. While much of the detailed research has focused on the isomeric thiazolo[5,4-b]pyridine, the principles are highly relevant.
2-Position: A straightforward synthesis of a complex derivative of the this compound system starts with the commercially available 2-amino-5-benzyl-4,5,6,7-tetrahydrothis compound. arkat-usa.org In this synthesis, the 2-position is ultimately functionalized with a p-aminophenyl substituent, which is then further acylated. arkat-usa.orgresearchgate.net This highlights the utility of the 2-amino group as a handle for introducing diverse functionalities. One-step syntheses of the related 6-nitrothiazolo[5,4-b]pyridines have also been developed, allowing for a wide range of substituents (alkyl, aryl, heteroaryl, amine) at the 2-position. researchgate.net
5-Position: For the thiazolo[5,4-b]pyridine isomer, the 5-position has been a common site for functionalization to target the ATP-binding site of various kinases. nih.gov
6-Position: Recent studies on thiazolo[5,4-b]pyridine have reported, for the first time, the functionalization at the 6-position to develop novel kinase inhibitors. nih.gov This was achieved by starting with 3-amino-5-bromo-2-chloropyridine, where the bromo group at the 5-position of the pyridine (which becomes the 6-position of the fused system) is later used in a Suzuki cross-coupling reaction to introduce aryl groups. nih.gov This strategy could be adapted for the this compound scaffold.
| Position | Scaffold | Synthetic Strategy | Example Starting Material | Reference |
|---|---|---|---|---|
| 2-Position | This compound | Alkylation-cyclocondensation of a 2-aminothiazole moiety followed by further acylation. | 2-Amino-5-benzyl-4,5,6,7-tetrahydrothis compound | arkat-usa.orgresearchgate.net |
| 5-Position | Thiazolo[5,4-b]pyridine | Targeted for functionalization to interact with ATP-binding sites of kinases. | Not specified | nih.gov |
| 6-Position | Thiazolo[5,4-b]pyridine | Suzuki cross-coupling reaction at the corresponding position of the pyridine precursor. | 3-Amino-5-bromo-2-chloropyridine | nih.gov |
Synthesis of Substituted this compound Derivatives
A direct and efficient method for the synthesis of substituted this compound derivatives involves the reaction of an appropriately substituted chloropyridine with a thiourea or thioamide. researchgate.net This approach facilitates the construction of the thiazole ring onto the pyridine core in a single synthetic operation.
One documented example is the synthesis of a 2-amino-substituted this compound derivative. The reaction proceeds by refluxing 3-amino-4-chloropyridine (B21944) hydrochloride with an alkyl isothiocyanate in ethanol. researchgate.net This condensation reaction directly yields the target heterocyclic system. The process is noted for its operational simplicity and utility in accessing derivatives with various substituents at the 2-position, governed by the choice of the isothiocyanate starting material.
| Starting Material | Reagent | Solvent | Condition | Product |
|---|---|---|---|---|
| 3-Amino-4-chloropyridine hydrochloride | Alkyl isothiocyanate | Ethanol | Reflux | 2-(Alkylamino)this compound |
Formation of Fused Ring Systems with a this compound Core (e.g., Imidazo[2',1':2,3]this compound)
The synthesis of more complex polycyclic systems incorporating the this compound core can be achieved through multi-step reaction sequences. A notable example is the formation of the tetracyclic tetrahydroimidazo[2',1':2,3]this compound system. researchgate.netresearchgate.net This synthesis employs an alkylation-cyclocondensation strategy starting from a substituted tetrahydrothis compound derivative. researchgate.net
The key transformation involves the reaction of 2-amino-5-benzyl-4,5,6,7-tetrahydrothis compound with a phenacyl bromide, specifically 2-bromo-p-nitroacetophenone. researchgate.net This reaction, when heated at reflux in isopropanol, results in the formation of the fused imidazole (B134444) ring, yielding the 7-benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]this compound product. researchgate.net This process demonstrates a straightforward method for constructing the imidazo[2',1':2,3]this compound framework, which serves as a core for further functionalization. researchgate.net
| Starting Material | Reagent | Solvent | Condition | Product |
|---|---|---|---|---|
| 2-Amino-5-benzyl-4,5,6,7-tetrahydrothis compound | 2-Bromo-p-nitroacetophenone | Isopropanol | Reflux (50 minutes) | 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]this compound |
Spectroscopic and Advanced Structural Characterization of Thiazolo 5,4 C Pyridine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework. For thiazolo[5,4-c]pyridine (B153566) analogues, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton and carbon signals unequivocally.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound derivatives, the chemical shifts (δ) of protons are influenced by the electronic effects of the fused heterocyclic rings and any substituents.
Protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their exact positions depending on substitution patterns and the electronic nature of the substituents. For saturated analogues, such as tetrahydrothiazolo[5,4-c]pyridines, the protons on the saturated ring appear in the aliphatic region (δ 2.0-5.0 ppm). For instance, in the analysis of a complex derivative like 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]this compound, the aliphatic protons of the tetrahydro-pyridine ring and the attached alanine (B10760859) moiety were observed in distinct regions of the spectrum, confirmed by their multiplicity and coupling constants. researchgate.net
Table 1: Example ¹H NMR Data for a Tetrahydroimidazo[2',1':2,3]this compound Derivative
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | 1.39 | d | 7.2 |
| CH₂ | 3.54 | d | 14.8 |
| CH₂ | 3.58 | d | 14.8 |
| CH | 4.37 | q | 7.2 |
| CHAr | 6.80 | tt | 9.2, 2.4 |
| CHAr | 6.92 | m | - |
Data derived from a study on a Met inhibitory derivative. researchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in the this compound core are characteristic of their hybridisation state and electronic environment. Aromatic and heteroaromatic carbons of the thiazole (B1198619) and pyridine rings typically resonate in the downfield region (δ 110-170 ppm). Carbons in saturated portions of the molecule, such as in tetrahydro- derivatives, appear further upfield. The signals for quaternary carbons are often weaker due to the absence of a nuclear Overhauser effect (NOE) enhancement from attached protons.
For example, the ¹³C NMR spectrum of the aforementioned tetrahydroimidazo[2',1':2,3]this compound derivative showed distinct signals for the methyl, methylene (B1212753), and methine carbons in the aliphatic region, as well as numerous signals in the aromatic region corresponding to the various aryl and heteroaryl rings within the complex structure. researchgate.net
Table 2: Example ¹³C NMR Data for a Tetrahydroimidazo[2',1':2,3]this compound Derivative
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | 18.4 |
| NCH₂CH₂ | 43.6 |
| CH | 49.8 |
| NCH₂ | 50.4 |
| CH₂Ar | 61.3 |
| C=O | 170.1, 170.2 |
Data derived from a study on a Met inhibitory derivative. researchgate.net
2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is particularly useful for tracing out the spin systems within a molecule, such as identifying adjacent protons in the pyridine or saturated rings of this compound analogues. In the structural confirmation of complex derivatives, COSY experiments have been used to confirm the assignments of methylene and methine protons in the aliphatic portions of the molecules. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (¹J coupling). youtube.com This is an extremely powerful technique for assigning carbon signals by correlating them to their known proton assignments. It helps distinguish between CH, CH₂, and CH₃ groups based on the number of attached protons and can resolve issues of signal overlap in 1D spectra. youtube.com HSQC experiments were instrumental in confirming the assignments for a tetrahydroimidazo[2',1':2,3]this compound derivative. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This provides critical information about the three-dimensional structure and stereochemistry of a molecule. For example, NOESY can be used to determine the relative orientation of substituents on the this compound core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, as it can distinguish between compounds with the same nominal mass but different atomic compositions. nih.gov This is a critical step in confirming the identity of a newly synthesized this compound analogue. The comparison between the calculated (calcd) and experimentally found mass provides strong evidence for the proposed structure. researchgate.net
Analysis of the fragmentation patterns in the mass spectrum can also yield valuable structural information. The cleavage of the molecule into smaller, stable charged fragments provides clues about the connectivity of different parts of the molecule. The fragmentation of related heterocyclic systems often involves characteristic bond cleavages initiated by the heteroatoms. mdpi.com
Table 3: Example HRMS Data for this compound Analogues and Intermediates
| Compound Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|---|---|
| C₂₁H₁₉ClN₄S | 395.1092 | 395.1086 |
| C₁₂H₁₃F₂NO₃ | 258.0936 | 258.0936 |
| C₃₂H₂₉F₂N₅O₂S | 586.2083 | 586.2071 |
Data derived from a study on a Met inhibitory derivative and its synthetic intermediates. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. pressbooks.pub
For this compound analogues, IR spectroscopy can confirm the presence of key structural features. For example, C=N and C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. If the molecule contains substituents with carbonyl groups (e.g., esters, amides), a strong, sharp absorption band will be observed in the 1760-1650 cm⁻¹ range. libretexts.org N-H or O-H stretching vibrations from substituents will appear as broad bands in the 3500-3200 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyridine part of the ring system are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz
Table 4: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound Analogues
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Ring | C-H stretch | 3100 - 3000 | Variable |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Variable |
| Alkane | C-H stretch | 3000 - 2850 | Strong |
| Amine/Amide | N-H stretch | 3500 - 3300 | Medium, often broad |
| Carbonyl (Amide) | C=O stretch | 1680 - 1630 | Strong |
| Carbonyl (Ester) | C=O stretch | 1750 - 1735 | Strong |
| Thioether | C-S stretch | ~700 | Weak-Medium |
General IR frequency ranges. libretexts.orgvscht.cz
Ultraviolet-Visible (UV-VIS) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-VIS) spectroscopy is a key technique for investigating the electronic transitions within this compound analogues. The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) provide information about the electronic structure, particularly the conjugated π-systems present in the fused heterocyclic rings.
The electronic transitions observed in the UV-VIS spectra of heterocyclic compounds like thiazolo[5,4-c]pyridines are typically π → π* and n → π* transitions. uzh.ch
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are generally characterized by high molar absorptivity (ε) values and are common in aromatic and conjugated systems. uzh.chpharmatutor.org
n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (lone pair), such as those on the nitrogen and sulfur atoms of the this compound core, to a π* anti-bonding orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. uzh.chpharmatutor.org
The specific absorption maxima and intensities for this compound derivatives are influenced by the nature and position of substituents on the heterocyclic scaffold as well as the solvent used for analysis. For instance, a study on a related thiazolo[4,5-b]pyridine (B1357651) derivative, specifically 2-amino-5-(benzothiazol-2-yl)-7-phenyl-4-thioxo-3,4-dihydropyrido[4,3-d]thiazole-6-carbonitrile, reported a maximum absorption wavelength (λmax) at 386 nm when measured in Dimethyl sulfoxide (B87167) (DMSO). actascientific.com The polarity of the solvent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption bands (solvatochromism). pharmatutor.org
| Compound Class | Specific Analogue | Solvent | λmax (nm) | Observed Transition Type (Probable) |
|---|---|---|---|---|
| Thiazolo[4,5-b]pyridine Derivative | 2-amino-5-(benzothiazol-2-yl)-7-phenyl-4-thioxo-3,4-dihydropyrido[4,3-d]thiazole-6-carbonitrile | DMSO | 386 | π → π* |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
The crystal structure of 2-(methylthio)this compound (B1641262) has been determined, providing a clear example of the solid-state conformation of this heterocyclic system. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2(1)/n. The this compound ring system is essentially planar, a common feature for fused aromatic heterocycles. This planarity facilitates intermolecular interactions that stabilize the crystal structure.
Similarly, the crystal structure of a related isomer, 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, was also resolved, showing a monoclinic system with space group P2(1)/c. researchgate.net The molecular arrangement in the crystal is stabilized by intermolecular hydrogen bonds involving the hydrazine (B178648) group, which form a three-dimensional network. Such interactions are crucial in determining the physical properties of the compound, including its melting point and solubility.
| Compound | Molecular Formula | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|---|
| 2-(methylthio)this compound | C₇H₆N₂S₂ | Monoclinic | P2(1)/n | Planar fused ring system. researchgate.net |
| 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine | C₆H₆N₄S | Monoclinic | P2(1)/c | Intermolecular N-H···N hydrogen bonds create a 3D network. researchgate.net |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a sample of a this compound analogue. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
This method is a crucial step in the characterization of newly synthesized compounds. For example, in the synthesis of a complex thiazolo[4,5-b]pyridine derivative (C₁₉H₁₃N₅S₃), elemental analysis was used to confirm its composition. actascientific.com The calculated percentages were compared against the found values to validate the structure.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| 2-amino-5-(benzothiazol-2-yl)-7-phenyl-4-thioxo-3,4-dihydropyrido[4,3-d]thiazole-6-carbonitrile actascientific.com | C₁₉H₁₃N₅S₃ | C | 56.00 | N/A |
| H | 3.22 | N/A | ||
| N | 17.18 | N/A | ||
| S | 23.60 | N/A |
N/A: Data not available in the provided search results.
Chromatographic Purification and Analytical Techniques (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))
Chromatographic methods are indispensable tools for the separation, purification, and analytical assessment of this compound analogues.
Thin-Layer Chromatography (TLC) is a rapid and versatile technique used primarily to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. nih.gov In the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives, TLC is routinely used to track the consumption of starting materials and the formation of products. nih.govnih.gov The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The position of the spot, represented by the retardation factor (Rƒ), helps in identifying compounds and determining an effective solvent system for larger-scale purification. Visualization is often achieved under a UV lamp or by using chemical staining agents. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and quantitative analysis of compounds. escholarship.org It offers high resolution and sensitivity, making it suitable for determining the purity of final products with great accuracy. nih.gov In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention time of a compound is a characteristic parameter under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature), which allows for its identification and quantification. The purity of synthesized thiazolo[5,4-b]pyridine derivatives is often confirmed to be over 95% by LC/MS analysis, which couples HPLC with mass spectrometry. nih.gov
| Technique | Application | Key Parameters | Example from Thiazolopyridine Analogues |
|---|---|---|---|
| TLC | Reaction monitoring, purity assessment | Retardation factor (Rƒ), Solvent system | Used to monitor the synthesis of various thiazolo[5,4-b]pyridine derivatives. nih.gov |
| HPLC | Purification, Purity determination (>95%) | Retention time, Mobile phase, Stationary phase | Purity of final thiazolo[5,4-b]pyridine compounds was analyzed by an LC/MS system. nih.gov |
| Column Chromatography | Preparative purification | Stationary phase (e.g., silica gel), Eluent | Reaction products of thiazolo[5,4-b]pyridine derivatives were purified by column chromatography on silica gel. nih.gov |
Structure Activity Relationship Sar Studies of Thiazolo 5,4 C Pyridine Derivatives
Positional Functionalization and its Consequences for Molecular Recognition
The specific position of functional groups on the thiazolo[5,4-c]pyridine (B153566) ring system is critical for directing the molecule to its intended biological target and ensuring a precise fit for potent inhibitory activity.
Systematic studies focusing specifically on the functionalization at the 6-position of the this compound core are not extensively detailed in the reviewed scientific literature. However, research on the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold has shown that functionalization at its 6-position is a viable strategy for developing novel kinase inhibitors. nih.gov This suggests that modifying the corresponding position on the this compound ring could be a valuable approach for modulating biological activity, although specific SAR data for this core remains to be fully elucidated.
The this compound scaffold has been incorporated into molecules designed to interact with ATP-binding sites of protein kinases. For example, a complex tetracyclic derivative, 2-aryltetrahydro[2',1':2,3]this compound, was developed as a Met antagonist. researchgate.net Computational studies confirmed that this compound interacts with the ATP-binding pocket of the c-Met receptor. researchgate.net While this work focused on the synthesis of a complex molecule rather than a systematic study of the 5-position, it validates that the this compound core can serve as a foundation for scaffolds that effectively target ATP-binding sites. Further investigation is needed to clarify the specific role of substituents at the 5-position in optimizing this interaction.
Elucidation of Molecular Binding Interactions: Hydrogen Bonding and Hydrophobic Contacts
The molecular binding interactions of this compound derivatives are crucial for their biological activity, primarily involving a combination of hydrogen bonding and hydrophobic contacts within the binding sites of their target proteins. Studies on tetrahydrothis compound derivatives as Smoothened (Smo) receptor antagonists have provided insights into these interactions. nih.gov
In one such study, the tetrahydrothis compound core acts as a central scaffold from which various substituents can engage with the receptor. For instance, the nitrogen atom in the pyridine (B92270) ring and the sulfur and nitrogen atoms in the thiazole (B1198619) ring can participate in hydrogen bonding with amino acid residues in the binding pocket. The aromatic nature of the this compound system also allows for π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.
The hydrophobic interactions are largely dictated by the substituents attached to the core scaffold. For example, in a series of 4,5,6,7-tetrahydrothis compound (B62498) derivatives, alkyl and aryl groups at specific positions were found to occupy hydrophobic pockets within the Smo receptor, thereby enhancing the binding affinity and antagonist activity. nih.gov The planarity of the fused ring system contributes to favorable van der Waals interactions with the protein surface.
A notable example involves 1-(5-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl)piperidin-4-ol, where the tetrahydrothis compound core positions the bipyridin and piperidinol substituents to form key interactions. nih.gov The piperidinol moiety is capable of forming hydrogen bonds, while the substituted bipyridin group engages in hydrophobic and potential halogen bonding interactions.
The following table summarizes the key molecular binding interactions observed for this compound derivatives:
| Interaction Type | Involved Moiety on this compound Scaffold | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Pyridine nitrogen, Thiazole nitrogen | Serine, Threonine, Asparagine, Glutamine |
| π-π Stacking | Thiazole ring, Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Contacts | Alkyl/Aryl substituents, Fused ring backbone | Leucine, Isoleucine, Valine, Alanine (B10760859) |
| Van der Waals Forces | Entire molecule | Complementary surfaces of the binding pocket |
Structure-Based Drug Design Insights Derived from SAR Data
Structure-activity relationship (SAR) data for this compound derivatives have provided valuable insights for structure-based drug design, guiding the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The development of tetrahydrothis compound-based Smoothened (Smo) antagonists illustrates the application of these insights. nih.gov
One key insight is the importance of the substitution pattern on the this compound core. SAR studies have shown that substituents at the 2- and 5-positions of the 4,5,6,7-tetrahydrothis compound scaffold are critical for activity. For instance, the introduction of a substituted bipyridin moiety at the 5-position led to a significant increase in Smo inhibitory activity, suggesting that this position orients the substituent towards a key interaction domain in the receptor.
The SAR data also highlight the role of the saturated pyridine ring in the tetrahydrothis compound derivatives. This feature provides a three-dimensional structure that can be exploited to achieve better complementarity with the binding site, compared to a flat, aromatic system.
Based on the available SAR data, the following design principles can be derived for this compound-based drug candidates:
Scaffold Rigidity and Flexibility: The fused this compound core provides a rigid platform for the precise positioning of substituents, while the saturated pyridine ring in tetrahydro derivatives offers conformational flexibility that can be optimized for improved binding.
Vectorial Orientation of Substituents: The SAR clearly indicates that specific positions on the scaffold direct substituents into productive interaction regions of the target protein. Future design efforts should focus on exploring a wider range of chemical diversity at these key positions.
Modulation of Physicochemical Properties: The substituents can be modified to fine-tune the solubility, metabolic stability, and cell permeability of the compounds. For example, the introduction of polar groups like hydroxyls can improve solubility. nih.gov
The following table provides a summary of SAR insights for the tetrahydrothis compound scaffold based on Smo antagonist studies:
| Position of Substitution | Favorable Substituents | Inferred Rationale for Activity |
|---|---|---|
| 2-position | Piperidin-4-ol | Provides hydrogen bonding and optimal orientation. |
| 5-position | Substituted bipyridinyl groups | Engages in key hydrophobic and potential polar interactions. |
| Pyridine Nitrogen | Methyl group | May enhance binding or improve metabolic stability. |
Comparative SAR Analysis with Related Thiazolopyridine Isomers (e.g., Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyridine) and Other Heterocyclic Scaffolds
A comparative analysis of the structure-activity relationships of this compound with its isomers, thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine (B1357651), reveals the critical role of the nitrogen atom's position in the pyridine ring in determining the binding mode and biological activity. While direct comparative studies are limited, inferences can be drawn from the individual research on these scaffolds.
Thiazolo[4,5-b]pyridine: Derivatives of this isomer have also been explored for their biological activities, including anticancer properties through DNA interaction. The arrangement of the fused rings in this isomer presents a different electrostatic potential and shape compared to the other two isomers, which can lead to different target specificities and binding interactions.
This compound: In contrast to its isomers, the this compound scaffold has been less explored. However, the existing studies on Smo antagonists suggest that the positioning of the pyridine nitrogen at the 7-position directs the substituents in a unique spatial arrangement, allowing for interaction with different sets of residues in a binding pocket compared to what would be expected for the other isomers. nih.gov
When compared to other heterocyclic scaffolds like 4-thiazolidinones, the thiazolopyridine series offers a more rigid and planar core, which can be advantageous for achieving specific and high-affinity interactions. ump.edu.pl The fused aromatic system of thiazolopyridines allows for significant π-stacking interactions, which are less prominent with the more flexible and non-aromatic 4-thiazolidinone (B1220212) core.
The following table provides a comparative overview of the SAR features of the thiazolopyridine isomers:
| Feature | This compound | Thiazolo[5,4-b]pyridine | Thiazolo[4,5-b]pyridine |
|---|---|---|---|
| Position of Pyridine N | 7-position | 4-position | 7-position (different fusion) |
| Primary Biological Targets | Smoothened Receptor | Kinases (PI3K, c-KIT) | DNA, various enzymes |
| Key Binding Interaction | Dependent on substitution pattern | H-bond acceptor at N4 | Intercalation, H-bonding |
| Structural Analogy | Less common bioisostere | Purine isostere | Unique heterocyclic system |
Pharmacological Applications and Biological Activities of Thiazolo 5,4 C Pyridine in Pre Clinical Drug Discovery
Kinase Inhibition and Modulation of Cellular Signaling Pathways
Publicly available preclinical research literature does not extensively detail the activity of Thiazolo[5,4-c]pyridine (B153566) derivatives as inhibitors of the c-KIT tyrosine kinase. Consequently, specific data on their role in overcoming imatinib resistance or their precise effects on c-KIT-driven cellular processes are not prominently documented.
There is a lack of specific research findings on the activity of this compound compounds against clinically relevant c-KIT mutants such as V560G or D816V.
Detailed studies elucidating the effects of this compound derivatives on the downstream signaling pathways of c-KIT are not described in the current scientific literature.
While various thiazole-containing compounds have demonstrated effects on cell proliferation and apoptosis, specific data linking this compound derivatives to these cellular outcomes through a c-KIT-mediated mechanism are not available.
The potential for this compound compounds to suppress cancer cell migration and invasion as a direct result of c-KIT inhibition has not been specifically reported in preclinical studies.
A novel tricyclic scaffold based on the this compound core has been identified as a potent and selective inhibitor of PI3Kα. researchgate.net Researchers discovered a previously undescribed 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold, which demonstrated high isoform selectivity and potent cellular activity. researchgate.net
The development of this chemotype led to a prototype PI3Kα inhibitor with favorable physicochemical and pharmacokinetic properties. researchgate.net The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a key driver in many cancers. unipv.it The discovery of a this compound-based inhibitor highlights the potential of this scaffold in developing targeted cancer therapies aimed at the PI3K pathway. researchgate.netunipv.it
Table 1: Activity of a Prototype 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino Derivative
| Target | Activity | Reference |
|---|---|---|
| PI3Kα | Potent and selective inhibition | researchgate.net |
| Physicochemical Properties | Favorable | researchgate.net |
| Pharmacokinetic Properties | Favorable | researchgate.net |
Inhibition of Other Key Kinase Targets (e.g., ITK, BCR-ABL, RAF, VEGFR2)
The versatility of the thiazolo[5,4-b]pyridine (B1319707) scaffold extends beyond PI3K inhibition, as it has been successfully utilized to develop inhibitors for a variety of other protein kinases. nih.gov Depending on the substitution pattern, these derivatives can adopt different binding modes to target the ATP-binding site of different kinases. nih.gov
The thiazolo[5,4-b]pyridine core has been a foundational structure for discovering inhibitors against several key kinases:
ITK (Interleukin-2-inducible T-cell kinase): For ITK inhibitors, the 1-nitrogen and 2-amino group of the scaffold can form crucial hydrogen bonding contacts with the kinase hinge region. nih.gov
BCR-ABL: This fusion protein is a hallmark of chronic myeloid leukemia (CML). nih.gov Thiazolo[5,4-b]pyridine derivatives have been developed where functionalization at the 5-position targets the ATP-binding site of BCR-ABL. nih.gov
RAF: A key component of the MAPK/ERK signaling pathway, RAF kinases have also been targeted by compounds built upon the thiazolo[5,4-b]pyridine scaffold. nih.gov
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As a critical mediator of angiogenesis, VEGFR2 is a major target in cancer therapy. The 5-position of the thiazolo[5,4-b]pyridine ring has been functionalized to create inhibitors of this kinase. nih.gov
Met Inhibitory Activity and Prevention of Receptor Autophosphorylation
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is another important target in oncology, as its over-expression and mutation can lead to tumor growth, invasion, and metastasis. researchgate.net A key goal of Met inhibitors is to prevent the receptor's autophosphorylation, which is the initial step in its activation. researchgate.net
A tetracyclic compound, JLK1360 , which features a tetrahydroimidazo[2',1':2,3]this compound core, has been identified as a Met antagonist. researchgate.net This compound was shown to inhibit cell scattering and branching morphogenesis, effects that are attributed to its ability to impair Met receptor signaling. researchgate.net Computational and biochemical studies suggest that JLK1360 interacts with the ATP-binding pocket of the Met receptor, thereby preventing its autophosphorylation and subsequent downstream signaling. researchgate.net Similarly, other thiazolo[5,4-b]pyridine derivatives have been shown to act as inhibitors of EGFR-TK autophosphorylation. nih.gov
Antimicrobial Activities of this compound Derivatives
In addition to their applications in oncology, fused thiazole (B1198619) derivatives, including thiazolo[5,4-c]pyridines, have been explored for their potential as antimicrobial agents. tandfonline.com These heterocyclic systems have demonstrated a broad range of biological activities, including antibacterial and antifungal properties. tandfonline.com
The antibacterial potential of thiazolo[4,5-b]pyridine (B1357651) derivatives has been evaluated against several clinically relevant pathogenic strains. researchgate.net While some related heterocyclic systems showed modest activity against Gram-positive bacteria and were largely inactive against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, specific thiazolo[4,5-b]pyridine derivatives have shown more promising results. researchgate.netnih.gov
In one study, a series of seven thiazolo[4,5-b]pyridine derivatives were screened for their antimicrobial activity. researchgate.net The results, summarized below, indicate varying degrees of efficacy.
| Compound | S. aureus MSSA | S. aureus MRSA | E. coli |
|---|---|---|---|
| I | 100 | 100 | >100 |
| II | 50 | 100 | >100 |
| III | 25 | 50 | 100 |
| IV | 50 | 100 | >100 |
| V | 100 | 100 | >100 |
| VI | 25 | 50 | 100 |
| VII | 50 | 50 | 100 |
MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus
The antifungal properties of this compound and its isomers have also been investigated. The natural product Janthinedine A , which possesses a thiazolo[5,4-b]pyridine skeleton, was isolated from an endophytic fungus but did not show activity against selected drug-resistant bacteria or pathogenic fungi in one study. nih.govacs.org
However, other synthetic derivatives have demonstrated notable antifungal effects. For instance, screening of thiazolo[4,5-b]pyridine derivatives revealed that compound III was the most active against Candida albicans, exhibiting a minimal inhibitory concentration (MIC) of 12.5 μg/mL. researchgate.net This highlights the potential for synthetic modification of the thiazolo-pyridine scaffold to generate compounds with significant antifungal efficacy. researchgate.net
Proposed Mechanisms of Antimicrobial Action
While direct studies on the antimicrobial mechanisms of this compound are limited, research on related thiazole and pyridine (B92270) derivatives suggests several potential modes of action. These include the disruption of essential bacterial enzymes such as DNA gyrase.
Thiazole derivatives have been identified as novel inhibitors of bacterial DNA gyrase B. mdpi.com DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The antimicrobial activity of various pyridine-containing compounds has also been documented, with some exhibiting efficacy against a range of bacterial and fungal strains. mdpi.comdntb.gov.ua
Anti-inflammatory Properties
Although specific data on the anti-inflammatory properties of this compound derivatives are not extensively available, studies on the isomeric thiazolo[4,5-b]pyridines have demonstrated significant anti-inflammatory effects. biointerfaceresearch.compensoft.net In vivo studies using a carrageenan-induced rat paw edema model, a classic test for acute inflammation, revealed that several thiazolo[4,5-b]pyridin-2-one derivatives exhibit anti-inflammatory activity comparable to or exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. biointerfaceresearch.compensoft.net
The anti-inflammatory potential of these related compounds suggests that the this compound scaffold may also possess valuable anti-inflammatory properties, warranting further investigation. The mechanism of action for these related compounds is thought to be similar to other NSAIDs, which often involves the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov
Antiviral Properties
The antiviral potential of the this compound nucleus is an emerging area of research. While specific studies on this scaffold are limited, the broader classes of thiazole and pyridine derivatives have shown promise in antiviral drug discovery. mdpi.com For instance, certain thiazole C-nucleosides have been tested for their in vitro activity against various viruses, including herpes virus, parainfluenza virus, and rhinovirus. nih.gov Some of these compounds were found to possess significant antiviral activity, which was also linked to their ability to inhibit guanine nucleotide biosynthesis. nih.gov The pyridine nucleus is a common feature in many bioactive compounds, and its derivatives have been noted for their therapeutic properties, including antiviral effects. mdpi.com
Other Enzyme Inhibition Mechanisms
Derivatives of thiazole and related fused heterocyclic systems have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com
Studies on 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives, which share a fused heterocyclic system with this compound, have shown that these compounds can exhibit varying degrees of AChE inhibition in vitro. nih.gov Furthermore, other thiazole analogs have been designed and synthesized, with some demonstrating potent AChE inhibitory activity at the submicromolar level. mdpi.comnih.govresearchgate.net These findings suggest that the this compound scaffold could be a valuable template for the design of novel AChE inhibitors.
Modulation of Specific Receptors
A significant finding in the pharmacology of this compound derivatives is their interaction with the histamine H3 receptor. The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists and inverse agonists of the H3 receptor are of interest for their potential to treat cognitive disorders such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD). wikipedia.orgnih.govfrontiersin.orgdrugbank.com
One particular derivative, 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one, has been identified as a potent and selective H3 receptor inverse agonist with a Ki value of 4.0 nM. nih.gov This compound demonstrated functional antagonism at the H3 receptor in vivo and showed efficacy in animal models of cognition. nih.gov Another study identified 2-(4-propyl-piperazin-1-yl)this compound as a potential H3 receptor antagonist. nih.gov
Table 1: H3 Receptor Inverse Agonist Activity of a this compound Derivative
| Compound | Ki (nM) at H3 Receptor | In Vivo Efficacy |
| 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one | 4.0 | Demonstrated efficacy in animal models of cognition |
Antioxidant Properties and Free Radical Scavenging Activity
While direct studies on the antioxidant properties of this compound are limited, research on the isomeric thiazolo[4,5-b]pyridine derivatives has shown their potential as antioxidant agents. pensoft.netresearchgate.netnih.gov The antioxidant activity of these compounds was evaluated in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.netresearchgate.net
In these studies, several (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives were synthesized and showed varying degrees of free radical scavenging activity. pensoft.netresearchgate.net The presence of certain substituents on the thiazolo[4,5-b]pyridine core was found to influence the antioxidant potency. pensoft.net These findings suggest that the this compound scaffold may also possess antioxidant and free radical scavenging properties, which could be beneficial in conditions associated with oxidative stress.
Table 2: Antioxidant Activity of Thiazolo[4,5-b]pyridine Derivatives
| Compound Class | Assay | Notable Findings |
| (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | DPPH radical scavenging | Some derivatives showed notable free radical scavenging activity. |
Computational Chemistry and Molecular Modeling Studies of Thiazolo 5,4 C Pyridine
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This technique is crucial for understanding the binding affinity and interaction patterns of thiazolopyridine derivatives with their biological targets.
Derivatives of the thiazolopyridine scaffold have been investigated as inhibitors of various protein kinases, which are critical targets in oncology. nih.gov Molecular docking studies have been essential in elucidating their mechanisms of action.
c-KIT Kinase: In the pursuit of novel inhibitors for c-KIT, a key target in gastrointestinal stromal tumors, docking studies revealed that functionalization at different positions of the thiazolo[5,4-b]pyridine (B1319707) scaffold is a viable strategy to target the ATP-binding site. nih.gov
Phosphoinositide 3-Kinase (PI3Kα): Docking simulations of a thiazolo[5,4-b]pyridine analog into the ATP binding site of PI3Kα demonstrated that the scaffold fits well within the pocket. mdpi.com The N-heterocyclic core of the compound was found to be directly involved in the binding to the kinase. mdpi.com
Cyclin-Dependent Kinases (CDKs): The ATP-binding sites of CDK2, CDK4, and CDK6 have been identified as targets for thiazole-containing inhibitors. nih.gov Despite structural similarities, key residue differences in these pockets offer opportunities for designing selective inhibitors. nih.gov
DNA: Beyond kinases, thiazolopyridine derivatives have been docked with DNA duplexes (e.g., PDB ID: 1BNA) to predict their binding orientation. actascientific.com These studies suggest a strong interaction, with some derivatives binding in an intercalative mode. actascientific.com
The stability of the ligand-target complex is governed by a network of non-covalent interactions. Docking studies on thiazolopyridine derivatives have identified recurring key interactions:
Hydrogen Bonding: This is a critical interaction for kinase inhibition. For example, in PI3Kα, a thiazolo[5,4-b]pyridine derivative formed a crucial hydrogen bond with the hinge region residue Val851 and a water bridge with Typ836 and Asp810. mdpi.com Similarly, against c-KIT, derivatives formed hydrogen bonds with the Cys673 backbone in the hinge region. nih.gov
Hydrophobic Interactions: These interactions are vital for anchoring the ligand within the binding pocket. The thiazolo[5,4-b]pyridine moiety has been shown to participate in hydrophobic interactions with residues such as Leu799, Val603, Ala621, and Val654 in c-KIT. nih.gov In another study, hydrophobic interactions were observed with ILE-59 in a prostate cancer-related target. actascientific.com
The following table summarizes the docking results for various thiazolopyridine derivatives against different biological targets.
| Compound Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Thiazolo[3,2-a]pyridine | α-amylase (4W93) | -7.43 | Trp58, Tyr62, Gln63, His101 | Hydrogen Bonding, Hydrophobic |
| Thiazolo[4,5-b]pyridine (B1357651) | DNA (1BNA) | -5.02 | - | Intercalation |
| Thiazolo[5,4-b]pyridine | c-KIT (1T46) | Not specified | Cys673, Glu640, Asp810 | Hydrogen Bonding |
| Thiazolo[5,4-b]pyridine | c-KIT (1T46) | Not specified | Leu799, Val603, Ala621 | Hydrophobic |
| Thiazolo[5,4-b]pyridine | PI3Kα | Not specified | Val851, Lys802 | Hydrogen Bonding |
| Thiazolo-pyridopyrimidine | CDK4/6 (6OQO) | Not specified | - | Not specified |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. physchemres.org MD simulations are performed on the most promising docked poses to validate the binding mode and evaluate the thermodynamic properties of the interaction. nih.gov
For a series of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, MD simulations were conducted on the best-docked compound with the α-amylase enzyme. nih.gov The analysis of the root-mean-square deviation (RMSD) showed that the ligand-protein complex stabilized after 25 nanoseconds, indicating a stable binding. nih.gov Furthermore, root-mean-square fluctuation (RMSF) analysis identified specific protein residues that interacted consistently with the compound throughout the simulation, confirming the key interactions predicted by docking. nih.gov Similar studies on thiazolo-pyridopyrimidines targeting CDK4/6 also employed MD simulations to confirm the stability of the ligand within the binding pocket. tbzmed.ac.ir
In Silico Assessment of Pharmacological Parameters and Drug-Likeness
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of potential candidates. semanticscholar.org These parameters can be predicted computationally, saving significant time and resources. plos.org
Web-based tools like SwissADME are commonly used to calculate physicochemical properties and predict ADME parameters and drug-likeness based on established rules like Lipinski's Rule of Five. nih.gov Studies on various thiazolopyridine derivatives have shown that these compounds often exhibit favorable drug-like parameters. In silico assessments have predicted good gastrointestinal absorption and suitable ADME properties for several series of these compounds. nih.govresearchgate.net The toxicity profile is also evaluated, with predictions often indicating a low risk of mutagenicity and carcinogenicity. semanticscholar.org
Below is a table showing representative in silico predicted parameters for a thiazolopyridine derivative.
| Parameter | Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | < 500 g/mol | ≤ 500 |
| LogP (Lipophilicity) | < 5 | ≤ 5 |
| Hydrogen Bond Donors | < 5 | ≤ 5 |
| Hydrogen Bond Acceptors | < 10 | ≤ 10 |
| Gastrointestinal Absorption | High | High is preferred |
Computational Target Prediction Methodologies
Computational target prediction, or "target fishing," aims to identify the potential biological targets of a small molecule. This is crucial for understanding its mechanism of action and predicting potential off-target effects. While dedicated target prediction software exists, molecular docking itself can be used as a powerful predictive tool. By docking a thiazolopyridine derivative against a panel of known protein structures, particularly a family of related proteins like the human kinome, researchers can predict which proteins it is most likely to bind to. This approach helps in identifying both the intended target and potential anti-targets, guiding further experimental validation and optimization of selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net QSAR models are invaluable for predicting the activity of novel compounds and guiding the design of more potent analogs. dmed.org.ua
For kinase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. mdpi.com These methods analyze the steric and electrostatic fields of a set of aligned molecules to determine which structural features are correlated with higher or lower biological activity. nih.gov
Recent studies on thiazole-containing derivatives targeting kinases have successfully used 3D-QSAR to build predictive models. nih.govnih.gov These models provide contour maps that visualize regions where, for example, bulky groups, electronegative groups, or hydrogen bond donors would be favorable or unfavorable for activity. This information provides a clear roadmap for ligand-based drug design, allowing medicinal chemists to strategically modify the thiazolopyridine scaffold to enhance its inhibitory potency against a specific target. nih.gov
Future Directions and Emerging Research Avenues for Thiazolo 5,4 C Pyridine
Rational Design and Synthesis of Novel Thiazolo[5,4-c]pyridine (B153566) Analogue Libraries
The future of this compound research lies in the rational design and synthesis of diverse analogue libraries to systematically explore chemical space and optimize biological activity. This approach moves beyond serendipitous discovery to a more targeted strategy. A key method involves structure-activity relationship (SAR) studies, which have been effectively used to develop derivatives of the related thiazolo[5,4-b]pyridine (B1319707) scaffold to overcome drug resistance in known inhibitors like imatinib. nih.gov By methodically modifying substituents at various positions on the this compound core, researchers can build comprehensive libraries. For instance, functionalization at the 6-position of the related thiazolo[5,4-b]pyridine scaffold has been reported for the first time to identify novel c-KIT inhibitors, indicating that unexplored positions on the core structure are ripe for investigation. nih.gov
The synthesis of these libraries will employ established and innovative chemical reactions. Multi-step synthetic pathways, including Suzuki cross-coupling reactions, have been successfully used to create large series of thiazolo[5,4-b]pyridine analogues. nih.gov Another design strategy is pharmacophore splicing, which combines the core scaffold with known binding motifs of other inhibitors. This has been used to create potent 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues that act as phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov Molecular docking simulations are an integral part of this rational design process, helping to predict how newly designed analogues will bind to their target proteins and guiding the selection of candidates for synthesis. nih.govnih.gov
Exploration of Untapped Biological Targets and Signaling Pathways
While research has identified several targets for the thiazolopyridine class, a vast landscape of biological targets remains unexplored. Analogues of the closely related thiazolo[5,4-b]pyridine scaffold have shown activity against a range of kinases, highlighting the potential of this chemical class. researchgate.net Known targets for these related compounds include EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase), c-KIT, PI3K, ITK (Interleukin-2-inducible T-cell kinase), BCR-ABL, RAF, and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). nih.govnih.govnih.govresearchgate.net
Future research should focus on screening this compound libraries against a broader array of biological targets. The hyperactivation of the PI3K signaling cascade is common in human cancers, making it a continued high-value target for which novel this compound inhibitors could be developed. nih.govresearchgate.net Similarly, overcoming resistance to existing c-KIT inhibitors is a major clinical challenge where new derivatives could provide solutions. nih.gov For example, the thiazolo[5,4-b]pyridine derivative 6r was found to be a potent c-KIT inhibitor, capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib. nih.gov Beyond kinases, investigating other enzyme families, ion channels, and receptors could reveal entirely new therapeutic applications for this versatile scaffold.
Development of Advanced Synthetic Strategies for Structurally Complex Derivatives
Emerging strategies could include the development of novel cascade reactions, where multiple chemical bonds are formed in a single operation, to rapidly construct the core heterocyclic system. actascientific.com The use of green solvents and alternative energy sources, such as microwave irradiation, has been shown to be effective for the synthesis of thiazolo[5,4-b]pyridine heterocycles and represents a more sustainable approach for future library production. researchgate.net Furthermore, developing stereoselective synthetic routes will be crucial for creating derivatives with complex three-dimensional architectures, which could lead to improved potency and selectivity for their biological targets. The exploration of new cross-coupling reactions beyond the Suzuki coupling could also open doors to previously inaccessible chemical space. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new this compound derivatives. These computational tools can process vast amounts of chemical and biological data to identify promising drug candidates more efficiently than traditional methods. springernature.comresearchgate.net
One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. ML algorithms can be trained on existing libraries of thiazole (B1198619) derivatives to build models that predict the biological activity of new, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success. nih.gov AI can also be used for de novo drug design, where algorithms generate entirely new molecular structures optimized for binding to a specific biological target. researchgate.net Furthermore, deep learning models can enhance the accuracy of molecular docking and virtual screening, improving the ability to predict binding affinities and poses, and can help analyze complex datasets to identify novel structure-activity relationships that may not be apparent to human researchers. springernature.com
Utility of this compound as Chemical Probes for Biological Research
The development of potent, selective, and cell-permeable this compound derivatives will enable their use as chemical probes to investigate complex biological processes. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo setting. By inhibiting a specific target, such as a kinase, a this compound probe can help elucidate the role of that protein in signaling cascades related to disease.
For a compound to be a useful chemical probe, it must exhibit high selectivity for its intended target over other related proteins. The thiazolo[5,4-b]pyridine derivative 6r, for instance, was shown to have reasonable kinase selectivity in biochemical profiling, which is a crucial first step in developing a probe. nih.gov Future efforts will focus on optimizing this selectivity. Once validated, these probes can be used to dissect signaling pathways, validate new drug targets, and provide a deeper understanding of the molecular mechanisms of disease, thereby accelerating the development of new therapeutic strategies.
Advanced Bioactivity Profiling and Polypharmacology Studies
Moving beyond single-target activity, future research will increasingly focus on comprehensive bioactivity profiling and understanding the polypharmacology of this compound derivatives. Polypharmacology refers to the ability of a single compound to interact with multiple biological targets. This can be a source of unwanted side effects or, conversely, a desirable trait for treating complex diseases like cancer where multiple pathways are dysregulated.
Advanced profiling will involve screening promising compounds against large panels of kinases and other enzymes to create a detailed map of their biological interactions. nih.gov Kinase panel profiling can reveal both on-target and off-target activities, providing critical insights into a compound's selectivity and potential mechanisms of action or toxicity. nih.gov For example, understanding the broader kinase selectivity of a potent EGFR inhibitor is essential for predicting its clinical utility. nih.gov These comprehensive studies can uncover unexpected therapeutic opportunities for drug repurposing and guide the rational design of next-generation compounds with finely tuned pharmacological profiles, either for high selectivity or for precisely defined multi-target engagement.
Q & A
Q. What are the standard synthetic routes for preparing thiazolo[5,4-c]pyridine and its derivatives?
this compound derivatives are typically synthesized via cyclization reactions using aminopyridine precursors. For example, a seven-step protocol starting from commercially available substrates can yield substituted derivatives in moderate-to-good yields (30–65%) . Key steps include:
- Ring formation : Reacting 2-aminopyridine with phosphorus oxychloride and carboxylic acids to construct the thiazole ring .
- Functionalization : Introducing substituents (e.g., sulfonamide, halogens) via nucleophilic substitution or coupling reactions .
- Protection/deprotection : Using tert-butyloxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and regiochemistry of substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas and purity (>95%) .
- X-ray crystallography : Resolves ambiguous regiochemistry in fused-ring systems .
Q. What are common reaction pathways for functionalizing this compound?
- Substitution : Chloromethyl or trifluoromethyl groups undergo nucleophilic substitution with amines, thiols, or alcohols under basic conditions .
- Oxidation/Reduction : Thiazole sulfur can be oxidized to sulfoxides or reduced to thiazolidines using agents like H₂O₂ or LiAlH₄ .
- Cross-coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl group introductions .
Q. How should this compound be handled in laboratory settings?
- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (N100/P3), chemical-resistant gloves (EN 374), and full-body suits to prevent dermal/ocular exposure .
- Engineering controls : Fume hoods and closed systems minimize inhalation risks .
- Waste disposal : Avoid draining into sewage; follow hazardous waste protocols .
Advanced Research Questions
Q. How do structural modifications of this compound impact biological activity (e.g., PI3K inhibition)?
- Sulfonamide substituents : 2-Chloro-4-fluorophenyl or 5-chlorothiophene sulfonamide groups enhance PI3Kα inhibitory potency (IC₅₀ = 3.6–8.2 nM) by forming hydrogen bonds with kinase active sites .
- Pyridyl vs. phenyl : Replacing the pyridyl group with phenyl reduces activity by >10-fold, highlighting the importance of nitrogen positioning for target binding .
- Trifluoromethyl groups : Improve metabolic stability and membrane permeability in pharmacokinetic studies .
Q. What computational methods are used to study this compound interactions with biological targets?
- Molecular docking : Reveals key binding interactions (e.g., hydrogen bonds between the thiazolo core and PI3Kα’s ATP-binding pocket) .
- Density Functional Theory (DFT) : Predicts electronic properties (HOMO-LUMO gaps) for optimizing charge-transfer efficiency in materials science .
Q. How can conflicting data on this compound’s efficacy in weed control be resolved?
- Dose-dependent selectivity : At 50 g/ha, 2,3-dihydro derivatives show crop safety in corn/soy but cause 20% damage at 150 g/ha. Lower doses balance efficacy and toxicity .
- Structural optimization : Adding dihydro moieties improves selectivity over non-fused analogs by reducing non-target binding .
Q. What strategies improve the stability of this compound under experimental conditions?
- pH control : Neutral buffers prevent degradation of acid-sensitive esters (e.g., tert-butyl carboxylates) .
- Temperature modulation : Storage at –20°C in inert atmospheres (argon) extends shelf life .
- Protective groups : Boc or benzyl groups stabilize reactive amines during storage .
Q. How do industrial synthesis methods differ from laboratory-scale protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
